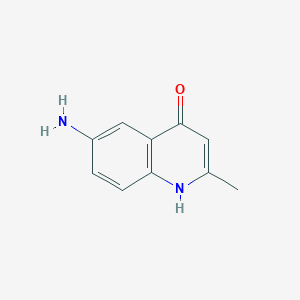

6-Amino-2-methyl-quinolin-4-ol

Overview

Description

6-Amino-2-methyl-quinolin-4-ol (AMQ) is an important synthetic intermediate and building block for the synthesis of a variety of bioactive compounds. AMQ is a colorless to yellowish crystalline solid with a molecular weight of 260.29 g/mol and a melting point of 176-178°C. It is soluble in water, alcohol, and ether, and insoluble in benzene and other organic solvents. The chemical structure of AMQ consists of a quinoline nucleus and an amino group attached to the 4-position of the quinoline ring. Due to its unique structure, AMQ has been widely studied for its various applications in the field of organic synthesis and medicinal chemistry.

Scientific Research Applications

Green Chemistry in Synthesis

6-Amino-2-methyl-quinolin-4-ol derivatives are utilized in green chemistry. For instance, the reaction of isatins with 6-amino uracils and isoxazoles, where the isatin ring is opened, showcases environmentally friendly synthesis methods. This process is significant for its high yield, short reaction time, and practical simplicity, highlighting the molecule's role in developing sustainable chemical synthesis approaches (Poomathi et al., 2015).

Fluorescence Sensing

This compound derivatives have been found effective as fluorescence chemosensors. For example, research has shown their capability in dual fluorescence sensing for Al³⁺ and Zn²⁺ ions. These derivatives demonstrate the potential for applications in environmental monitoring and analytical chemistry, offering sensitive detection of specific metal ions (Hazra et al., 2018).

Antitumor Agents

Significant research has been conducted on this compound and its derivatives for their potential as antitumor agents. Studies have demonstrated potent cytotoxic activity against various cancer cell lines, highlighting the molecule's promise in cancer therapy. For instance, certain derivatives have been tested in vivo and have shown significant anticancer activity, underscoring their potential in clinical trials as cancer treatment options (Huang et al., 2013).

Antiproliferative Activity

The derivatives of this compound have also shown promising antiproliferative activity. For example, certain indolo[2,3-b]quinoline derivatives exhibit cytotoxicities against specific cancer cell lines, indicating their potential in developing new anticancer drugs. This suggests their role in advancing chemotherapy options (Wang et al., 2012).

Corrosion Inhibition

This compound analogs have applications in corrosion inhibition. For instance, certain derivatives have demonstrated effective corrosion inhibiting ability on steel in acidic environments. This highlights their potential in industrial applications, particularly in protecting metal surfaces from corrosion (El Faydy et al., 2021).

Future Directions

Quinoline is a vital scaffold for leads in drug discovery . It has versatile applications in the fields of industrial and synthetic organic chemistry . There are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . Therefore, it is expected that the research and development of quinoline and its derivatives will continue to be a hot topic in the future .

Mechanism of Action

- Quinoline compounds often interact with various cellular proteins, enzymes, or receptors. Their roles can vary widely, including anti-microbial, anti-inflammatory, anti-cancer, and anticonvulsant properties .

- Quinoline derivatives have been associated with modulating oxidative stress, inflammation, and cell signaling pathways .

- Cellular effects depend on the specific targets affected. For example:

Target of Action

Biochemical Pathways

Result of Action

Its potential applications and therapeutic benefits await exploration in future studies . 🌟

Biochemical Analysis

Biochemical Properties

6-Amino-2-methyl-quinolin-4-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity. Additionally, this compound can form complexes with metal ions, which can further influence its biochemical properties .

Cellular Effects

This compound has been observed to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been reported to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest . Furthermore, this compound can alter the expression of genes involved in oxidative stress response, thereby affecting cellular metabolism and homeostasis .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It exerts its effects by binding to specific biomolecules, such as DNA, proteins, and enzymes. For instance, it can intercalate into DNA, disrupting the normal function of the genetic material and leading to changes in gene expression . Additionally, this compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and oxygen . Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and function, particularly in in vitro studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can exert therapeutic benefits, such as anti-inflammatory and anticancer activities . At high doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s beneficial effects are maximized at an optimal dose, beyond which adverse effects become more pronounced .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid or sulfate . These metabolic transformations enhance the compound’s solubility and facilitate its excretion from the body. Additionally, this compound can influence metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a crucial role in its cellular uptake and efflux . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is an important determinant of its activity and function. The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound has been found to localize in the nucleus, where it can interact with DNA and modulate gene expression . Additionally, it can accumulate in the mitochondria, affecting mitochondrial function and cellular energy metabolism .

properties

IUPAC Name |

6-amino-2-methyl-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-6-4-10(13)8-5-7(11)2-3-9(8)12-6/h2-5H,11H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMOLEJRCXLMFFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=C(N1)C=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10308741 | |

| Record name | 6-Amino-2-methyl-quinolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10308741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1131-34-6 | |

| Record name | 6-Amino-2-methyl-4-quinolinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1131-34-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Amino-2-methyl-quinolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10308741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is the significance of 6-Amino-2-methylquinolin-4-ol in chemical synthesis?

A: 6-Amino-2-methylquinolin-4-ol serves as a versatile starting material for creating diverse chemical compounds. The research paper highlights its use in synthesizing Schiff bases, isoindolyl-substituted quinolines, and thiazolyl-substituted quinolines []. This is significant because these classes of compounds often exhibit interesting biological activities and find applications in medicinal chemistry and drug discovery.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Bromodibenzo[b,d]furan](/img/structure/B1267186.png)

![Pentacyclo[6.3.0.0(2,7).0(4,11).0(5,9)]undecan-3-one](/img/structure/B1267197.png)